Tetramethylpyridin-3-amine
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Overview
Description
Tetramethylpyridin-3-amine is an organic compound belonging to the class of amines It is characterized by a pyridine ring substituted with four methyl groups and an amino group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetramethylpyridin-3-amine can be synthesized through several methods. One common approach involves the alkylation of pyridine derivatives. For instance, starting with 3-aminopyridine, methylation can be achieved using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an appropriate solvent like acetonitrile .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the methylation reactions. The use of automated reactors allows for precise control over reaction parameters, leading to efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions: Tetramethylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Tetramethylpyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It is utilized in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism by which tetramethylpyridin-3-amine exerts its effects involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. In enzyme studies, it acts as a competitive inhibitor by binding to the active site, thereby blocking substrate access .
Comparison with Similar Compounds
Trimethylpyridine: Lacks one methyl group compared to tetramethylpyridin-3-amine.
Tetramethylpyridine: Similar structure but without the amino group.
Pyridine: The parent compound with no methyl or amino substitutions.
Uniqueness: this compound is unique due to the presence of both multiple methyl groups and an amino group, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H14N2 |
---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
2,4,5,6-tetramethylpyridin-3-amine |
InChI |
InChI=1S/C9H14N2/c1-5-6(2)9(10)8(4)11-7(5)3/h10H2,1-4H3 |
InChI Key |
NVPXOBJSAHPEMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N=C1C)C)N)C |
Origin of Product |
United States |
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